molecular formula C9H7ClN4OS B14220379 N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 828920-64-5

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide

Katalognummer: B14220379
CAS-Nummer: 828920-64-5
Molekulargewicht: 254.70 g/mol
InChI-Schlüssel: HWJWUDDHPWBYCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino and chloro substituents on the thiazole ring, along with the carboxamide group on the pyridine ring, makes this compound particularly interesting for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-amino-4-chloro-2-thiazolylamine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to the specific combination of its functional groups and the presence of both thiazole and pyridine rings.

Eigenschaften

CAS-Nummer

828920-64-5

Molekularformel

C9H7ClN4OS

Molekulargewicht

254.70 g/mol

IUPAC-Name

N-(5-amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H7ClN4OS/c10-6-7(11)16-9(13-6)14-8(15)5-3-1-2-4-12-5/h1-4H,11H2,(H,13,14,15)

InChI-Schlüssel

HWJWUDDHPWBYCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)NC2=NC(=C(S2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.